4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
CAS No.: 2173107-42-9
Cat. No.: VC3034027
Molecular Formula: C15H24Cl2N2O
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173107-42-9 |
|---|---|
| Molecular Formula | C15H24Cl2N2O |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol;dihydrochloride |
| Standard InChI | InChI=1S/C15H22N2O.2ClH/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17;;/h1-2,4,6,16,18H,3,5,7-12H2;2*1H |
| Standard InChI Key | JXCCYCQNJURATB-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O.Cl.Cl |
| Canonical SMILES | C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O.Cl.Cl |
Introduction
Chemical Identity and Physical Properties
4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride is a synthetic organic compound characterized by its bicyclic structure featuring a 3,4-dihydroquinoline ring linked to a piperidine ring through a methylene bridge. The compound has the following identification parameters:
Basic Identification
| Parameter | Value |
|---|---|
| CAS Registry Number | 2173107-42-9 |
| Molecular Formula | C₁₅H₂₄Cl₂N₂O |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol;dihydrochloride |
| Parent Compound | 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol |
| Alternative Names | 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol diHCl |
The compound consists of a tetrahydroquinoline (3,4-dihydroquinolin) ring system connected to a hydroxylated piperidine ring via a methylene linker, with the entire structure present as a dihydrochloride salt . This salt formation significantly affects the compound's solubility profile and stability, making it more suitable for pharmaceutical applications requiring water solubility.
Structural Characteristics
The molecular structure features several key elements:
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A 3,4-dihydroquinoline scaffold (partially reduced quinoline)
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A piperidine ring with a hydroxyl group at the 4-position
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A methylene bridge connecting the nitrogen of the dihydroquinoline to the piperidine ring
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Two chloride counter-ions forming the dihydrochloride salt
The presence of the hydroxyl group at the 4-position of the piperidine ring creates a tertiary alcohol structural motif, which serves as a potential hydrogen bond donor in biological interactions . The nitrogen atoms in both ring systems can function as hydrogen bond acceptors, contributing to the compound's ability to interact with various biological targets.
Chemical Reactivity and Synthesis
Reductive Amination Approach
One potential synthetic pathway involves the reductive amination between 3,4-dihydroquinoline and a suitable 4-hydroxypiperidine derivative. The reaction typically proceeds through:
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Formation of an imine intermediate
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Reduction using sodium cyanoborohydride or sodium triacetoxyborohydride
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Salt formation with hydrochloric acid to yield the dihydrochloride salt
Nucleophilic Substitution Route
An alternative approach might involve:
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Reaction of 3,4-dihydroquinoline with a suitably protected 4-hydroxypiperidin-4-ylmethyl halide
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Deprotection steps to reveal the hydroxyl functionality
The synthesis of the parent compound likely involves careful control of reaction conditions to avoid side reactions at the hydroxyl group and to ensure selective alkylation at the nitrogen position of the 3,4-dihydroquinoline ring.
Chemical Behavior
The compound's reactivity is defined by several functional groups:
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The tertiary alcohol group can undergo typical alcohol reactions, including esterification and oxidation
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The basic nitrogen atoms can participate in acid-base reactions and serve as nucleophiles
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The partially reduced quinoline system may undergo oxidation under specific conditions
The dihydrochloride salt formation significantly reduces the nucleophilicity of the nitrogen atoms, which can be advantageous for stability but may necessitate neutralization for certain chemical transformations.
Structural Relationships and Comparisons
Relationship to Known Bioactive Compounds
4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride shares structural similarities with several classes of bioactive compounds:
| Structural Class | Shared Features | Notable Examples |
|---|---|---|
| Quinoline derivatives | Quinoline core structure | Chloroquine, antimalarial agents |
| Piperidine-containing compounds | Piperidine ring with 4-substitution | Haloperidol, fentanyl derivatives |
| Hybrid heterocyclic structures | Multiple nitrogen-containing heterocycles | Adoprazine, SLV-313 |
The compound bears structural resemblance to adoprazine (SLV-313), an atypical antipsychotic with D₂ receptor antagonist and 5-HT₁ᴀ receptor agonist properties . This similarity suggests potential neuroactive properties for the target compound, particularly in relation to dopaminergic and serotonergic systems.
Comparison with Related Dihydroquinoline Derivatives
Several 3,4-dihydroquinoline derivatives have been studied for their biological activities. Comparative analysis reveals important structural insights:
The positioning of the piperidine ring and the presence of the hydroxyl group in the target compound create a unique pharmacophore pattern that distinguishes it from related structures.
Physicochemical Properties and Pharmaceutical Considerations
Solubility and Stability
As a dihydrochloride salt, 4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol exhibits enhanced water solubility compared to its free base form. This property is advantageous for:
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Pharmaceutical formulation development
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Improved bioavailability
The salt form also modifies the compound's pKa values, influencing its ionization state at physiological pH and consequently affecting its distribution in biological systems.
Drug-Like Properties
Analysis of the compound's structure reveals several features relevant to its potential as a drug candidate:
| Property | Analysis | Significance |
|---|---|---|
| Molecular Weight | 319.3 g/mol | Within Lipinski's rule of five (<500 g/mol) |
| Hydrogen Bond Donors | At least 2 (NH, OH) | May influence membrane permeability |
| Hydrogen Bond Acceptors | Multiple (N, OH) | Contributes to solubility and target binding |
| LogP (estimated) | Moderate lipophilicity | Balanced distribution properties |
| Salt Form | Dihydrochloride | Enhanced solubility and stability |
These properties suggest that the compound may display favorable pharmacokinetic characteristics, although specific studies would be needed to confirm these predictions.
Research Gaps and Future Directions
Current Knowledge Limitations
Despite the structural characterization of 4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride, several knowledge gaps remain:
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Comprehensive pharmacological profiling across receptor systems
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Detailed structure-activity relationships for specific targets
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Pharmacokinetic and metabolic studies
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Crystal structure analysis to determine preferred conformations
These limitations highlight the need for further research to fully understand the compound's potential applications and biological behavior.
Suggested Research Avenues
Future investigations of 4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride might productively focus on:
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Receptor binding studies across dopaminergic, serotonergic, and other relevant receptor systems
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Functional assays to determine intrinsic activity at identified targets
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Structural modification studies to optimize selectivity and pharmacokinetic properties
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Computational modeling to predict binding modes and guide rational design of derivatives
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In vivo studies to evaluate potential therapeutic efficacy in relevant disease models
The development of radiolabeled derivatives might facilitate detailed mapping of the compound's distribution in biological systems and precise characterization of its binding sites.
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